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molecular formula C27H54N2O2 B8540085 n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide

n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide

Cat. No. B8540085
M. Wt: 438.7 g/mol
InChI Key: QDRPSHIVUBISGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223232

Procedure details

Into a 1 liter reactor, scavenged by an argon stream, is introduced 0.1 mole of N,N'-dimethyl-N,N'-dibutyl-propane diamide dissolved in 400 ml of tetrahydrofuran. Cooling takes place to -50° C. with the aid of an acetone and solid carbon dioxide bath and a N-butyl lithium solution prepared from 0.1 mole of N-butyl lithium is poured into 100 ml of anhydrous tetrahydrofuran. Under the same conditions, pouring takes place of a solution of tetradecyl iodide prepared from 0.1 mole of tetradecyl iodide and 100 ml of anhydrous tetrahydrofuran. When pouring is ended, the temperature is allowed to rise to ambient temperature, followed by refluxing the tetrahydrofuran for 3 hours. It is left to cool and then hydrolyzed with a water-ethanol mixture. The tetrahydrofuran is expelled and in this way a precipitate is formed. It is taken up with methylene chloride, washed with water, the organic layer is dried and then the solvent is expelled prior to distillation.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
N-butyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-butyl lithium
Quantity
0.1 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.1 mol
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
400 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:14][CH2:15][CH2:16][CH3:17])[C:3](=[O:13])[CH2:4][C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6].CC(C)=O.[CH2:22](I)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].O.C(O)C>O1CCCC1.C(Cl)Cl>[CH2:35]([CH:4]([C:3]([N:2]([CH3:1])[CH2:14][CH2:15][CH2:16][CH3:17])=[O:13])[C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN(C(CC(=O)N(CCCC)C)=O)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
N-butyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-butyl lithium
Quantity
0.1 mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)I
Step Eight
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)I
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)O
Step Ten
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter reactor, scavenged by an argon stream
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
to -50° C.
ADDITION
Type
ADDITION
Details
Under the same conditions, pouring
ADDITION
Type
ADDITION
Details
When pouring
CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
WAIT
Type
WAIT
Details
It is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
is formed
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
DISTILLATION
Type
DISTILLATION
Details
to distillation

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC)C(C(=O)N(CCCC)C)C(=O)N(CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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